Product packaging for 1,1-Dimethylcyclopentane(Cat. No.:CAS No. 1638-26-2)

1,1-Dimethylcyclopentane

Cat. No.: B044176
CAS No.: 1638-26-2
M. Wt: 98.19 g/mol
InChI Key: QWHNJUXXYKPLQM-UHFFFAOYSA-N
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Description

1,1-Dimethylcyclopentane is a volatile alicyclic hydrocarbon of significant interest in fundamental and applied chemical research. Its primary research value lies in its utility as a high-purity standard and reference material in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex hydrocarbon mixtures, such as those found in petroleum derivatives and environmental samples. The unique structure of this compound, featuring two methyl groups on a single carbon of the cyclopentane ring, induces notable steric strain and influences its physical properties, including boiling point and octane rating. This makes it a compelling subject for studies in organic chemistry reaction mechanisms, particularly those involving ring-opening, isomerization, and combustion kinetics. Researchers utilize this compound to investigate the relationship between molecular structure and reactivity, as well as its behavior as a model compound in solvation and solvent interaction studies. Its consistent and well-defined properties are critical for calibrating analytical instruments and for use as a building block in the synthesis of more complex organic molecules. This product is provided as a high-purity reagent strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B044176 1,1-Dimethylcyclopentane CAS No. 1638-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3
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InChI Key

QWHNJUXXYKPLQM-UHFFFAOYSA-N
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Canonical SMILES

CC1(CCCC1)C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID00167662
Record name 1,1-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 1,1-Dimethylcyclopentane
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Vapor Pressure

76.2 [mmHg]
Record name 1,1-Dimethylcyclopentane
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CAS No.

1638-26-2
Record name 1,1-Dimethylcyclopentane
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Record name 1,1-DIMETHYLCYCLOPENTANE
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Elucidation of Reaction Mechanisms and Kinetic Profiles Involving 1,1 Dimethylcyclopentane

Gas-Phase Hydride Transfer Reactions: Investigating Anchimeric Assistance in the Conversion of 1,1-Dimethylcyclopentane to Alkyl Cations

The transfer of a hydride ion (H-) from this compound to various alkyl cations in the gas phase has been a subject of detailed investigation. acs.orgacs.org Studies utilizing mass spectrometric and radiolytic techniques have examined the reactions with ionic acceptors such as CH₅⁺, C₂H₅⁺, s-C₃H₇⁺, and t-C₄H₉⁺. acs.org These investigations have revealed that the reaction exclusively forms rearranged products, with methyl migration being the predominant pathway over ring expansion. acs.org

A key finding in these studies is the significant role of "anchimeric assistance," where neighboring groups (in this case, methyl and methylene (B1212753) groups) participate in and facilitate the reaction. acs.orgacs.org This assistance from the groups adjacent to the reaction center is supported by thermochemical data, isotope labeling experiments, and the measurement of kinetic isotope effects. acs.org

The transition state of the hydride transfer is thought to occur late in the reaction coordinate. The degree of assistance from the neighboring group increases as the strength of the alkyl cation acceptor decreases. acs.org For instance, the primary α-D kinetic isotope effects were measured to be 2.70 for the reaction with s-C₃H₇⁺ and 1.89 with t-C₄H₉⁺, while the secondary α-D kinetic isotope effects were 1.77 and 1.15, respectively. acs.org These values provide evidence for a concerted, anchimerically assisted mechanism. acs.org The study of such gas-phase reactions is crucial as it provides insights into intrinsic molecular properties without the complicating effects of solvation and ion-pairing found in solution-phase studies. acs.org

Isomerization Pathways of this compound and its Structural Isomers

The isomerization of this compound and its related isomers can proceed through several pathways, influenced by catalysts, temperature, and the intrinsic mechanistic steps involved.

Catalytic Isomerization on Zeolitic Materials: Influence of Acidic Strength, Pore Geometry, and Residence Time on Selectivity

Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for hydrocarbon isomerization. The acidic strength and pore geometry of the zeolite, along with the residence time of the reactants within the pores, are critical factors that determine the selectivity of the isomerization products. researchgate.netnih.govberkeley.edu For instance, in the hydroconversion of methylcyclohexane (B89554), platinum-loaded zeolites like Mordenite, ZSM-12, ZSM-5, and ZSM-23 catalyze the formation of a mixture of dimethylcyclopentanes and ethylcyclopentane (B167899) as primary products. researchgate.net

The distribution of these isomers is strongly influenced by the pore size and topology of the zeolite. researchgate.net The acidity of the catalyst plays a crucial role in the reaction mechanism, which often involves a bifunctional pathway with both metal and acid sites. liverpool.ac.uk The acid sites catalyze isomerization, while the metal sites are involved in hydrogenation/dehydrogenation steps. researchgate.net The shape selectivity of zeolites can favor certain transition states, thereby directing the reaction towards specific isomers. researchgate.netresearchgate.net For example, the product distribution of methylcyclohexane ring contraction isomers, including this compound, is dependent on the acid strength and shape selectivity of the catalyst. researchgate.net

Thermal Isomerization Processes in Substituted Cyclopentanes and Cyclohexanes

Thermal isomerization, driven by heat, provides another route for the rearrangement of cyclic alkanes. beilstein-journals.orgresearchgate.net Studies on the thermal isomerization of substituted cyclopropanes have shown that increased substitution can lead to greater thermal stability. rsc.org While specific kinetic data for the thermal isomerization of this compound is not detailed in the provided search results, the general principles suggest that at high temperatures, it would likely undergo ring-opening and rearrangement to form various acyclic and other cyclic isomers. researchgate.netacs.org

Mechanistic Insights into Isomerization via Reversible β-Hydride Elimination and Addition

Mechanistic studies of related reactions provide insight into the potential pathways for this compound isomerization. One such pathway is the reversible β-hydride elimination and addition mechanism. nih.govacs.org This process is often involved in metal-catalyzed reactions. For example, in the palladium-catalyzed cycloisomerization of dimethyl diallylmalonate, isomerization occurs via reversible β-hydride elimination/addition. nih.govacs.org This mechanism involves the removal of a hydrogen atom from a carbon atom beta to a metal center to form a metal-hydride and an alkene, followed by the re-addition of the hydride to the alkene in a different orientation, leading to an isomerized product.

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions. The kinetics of hydride transfer from this compound to alkyl cations have been investigated using mass spectrometric and radiolytic methods over a wide pressure range. acs.org These studies have determined kinetic isotope effects, which are crucial for elucidating the reaction mechanism and the nature of the transition state. acs.orgacs.org The kinetics of charge-transfer reactions involving cycloalkanes have also been studied, revealing that the sum of the reaction efficiencies for the forward and reverse processes is close to unity. osti.gov

Kinetic data for the thermal isomerization of related compounds, such as substituted cyclopropenes, indicate that the rate of isomerization is influenced by the degree of substitution. rsc.org For the isomerization of hydrocarbons on metal catalysts, kinetic studies using labeled molecules have helped to distinguish between different reaction mechanisms, such as the bond-shift and cyclic mechanisms. rsc.org

Theoretical and Computational Approaches for Elucidating Reaction Mechanisms, Transition States, and Energy Profiles

Theoretical and computational chemistry are powerful tools for investigating the intricacies of reaction mechanisms that are often difficult to probe experimentally. nih.govwordpress.com For this compound, computational methods can be used to model carbocation rearrangements involving hydride or alkyl shifts to form more stable ions. wyzant.com

Density Functional Theory (DFT) and other ab initio methods are employed to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. nih.govacs.org These calculations can help to predict the most favorable reaction pathways and to understand the factors that control selectivity. For instance, computational studies have been used to investigate anchimeric assistance in hydride transfer reactions and to determine the geometries and energies of the involved species. acs.orgacs.org

The stability of carbocations, which are key intermediates in many isomerization and rearrangement reactions, has been studied extensively using computational methods. researchgate.net Furthermore, theoretical approaches like Variational Transition-State Theory (VTST) can be used to calculate reaction rate constants from first principles, providing a deeper understanding of the reaction kinetics. researchgate.netacs.org

Interactive Data Table: Kinetic Isotope Effects in Hydride Transfer from this compound acs.org

Acceptor IonPrimary α-D KIESecondary α-D KIE
s-C₃H₇⁺2.701.77
t-C₄H₉⁺1.891.15

Stereochemistry and Conformational Analysis of 1,1 Dimethylcyclopentane

Conformational Dynamics of Five-Membered Rings with Geminal Substitutions

Unlike their six-membered cyclohexane (B81311) counterparts that predominantly adopt chair conformations, five-membered rings such as cyclopentane (B165970) are in a constant state of flux. lumenlearning.comuky.edu A planar conformation of cyclopentane would lead to significant torsional strain due to the eclipsing of adjacent hydrogen atoms. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgresearchgate.net The two most described conformations are the "envelope" (with four atoms in a plane and one out of the plane) and the "twist" or "half-chair" (with three atoms in a plane, one above, and one below). libretexts.orgaip.org

These conformations are not static but rapidly interconvert through a low-energy process known as pseudorotation. lumenlearning.comosti.gov In unsubstituted cyclopentane, the barrier to pseudorotation is very low, making the molecule highly flexible. osti.gov The introduction of substituents, such as the geminal methyl groups in 1,1-dimethylcyclopentane, has a significant impact on these dynamics. The presence of two methyl groups on the same carbon atom introduces steric strain that influences the puckering of the ring. cymitquimica.com

Computational studies on substituted cyclopentanes have shown that alkyl groups tend to favor pseudo-equatorial positions to minimize steric interactions. conicet.gov.ar In the case of this compound, the cyclopentane ring is believed to exist primarily in a twist conformation. This allows for a reduction in the steric strain that would be more pronounced in a more symmetrical envelope conformation. The continuous pseudorotation means that the molecule rapidly passes through a series of envelope and twist conformations.

Steric Hindrance and Substituent Effects on Molecular Stability and Intermolecular Interactions in Cyclic Systems

The steric strain in this compound is reflected in its physical properties, such as its boiling point. For instance, the boiling point of this compound is 87.9°C, which is lower than that of its isomer, cis-1,2-dimethylcyclopentane (B72798) (99.5°C), and comparable to trans-1,2-dimethylcyclopentane (B44192) (91.9°C) and cis-1,3-dimethylcyclopentane (B1584825) (91.7°C). The significant steric strain in this compound likely contributes to a less stable molecular packing in the liquid phase, leading to weaker intermolecular van der Waals forces and consequently a lower boiling point compared to some of its isomers where the methyl groups are more dispersed.

When compared to its six-membered ring analogue, 1,1-dimethylcyclohexane (B3273568), the effects of steric hindrance are also apparent. In 1,1-dimethylcyclohexane, the two chair conformers are of equal stability, each having one axial and one equatorial methyl group, which results in a specific amount of steric strain from 1,3-diaxial interactions. While the cyclopentane ring in this compound is more flexible, the geminal methyl groups still impose conformational constraints to minimize these repulsive interactions. This inherent strain makes this compound less reactive than some other hydrocarbons. cymitquimica.com

Computational Chemistry Applications in Predicting Conformations, Energy Minima, and Conformational Equilibria

Computational chemistry has become an indispensable tool for elucidating the conformational preferences and energetic landscapes of cyclic molecules. nih.gov Methods such as molecular mechanics (MM), density functional theory (DFT), and ab initio calculations are employed to predict the most stable conformations, calculate their relative energies, and understand the barriers to interconversion. nih.govrsc.orgresearchgate.net

For cyclopentane and its derivatives, computational studies have explored the potential energy surface (PES) associated with pseudorotation. conicet.gov.arrsc.org These studies have confirmed that the puckered envelope and twist conformations are the energy minima, while the planar conformation represents a high-energy transition state. rsc.org A study exploring the conformational landscape of mono- and disubstituted five-membered rings using DFT (B3LYP and M06-2X) and MP2 methods revealed that the conformational preference is largely governed by the nature of the substituents. conicet.gov.ar Specifically, alkyl groups were found to prefer pseudo-equatorial positions. conicet.gov.ar

In a study on the heats of formation of alkanes, the calculated heat of formation for this compound was reported, providing insight into its thermodynamic stability relative to other isomers. nih.gov Ab initio and DFT calculations on the analogous 1,1-dimethylcyclohexane have shown that geminal substitution can decrease the energy difference between the chair and twist-boat conformations. researchgate.net While a detailed computational analysis specifically for this compound's full conformational energy landscape is less commonly reported in introductory literature, the principles from related systems suggest a complex interplay of torsional and steric strains that define its conformational equilibria.

Selected Computational Data for Cyclopentane Derivatives
CompoundComputational MethodCalculated PropertyValueReference
cis-1,3-DimethylcyclopentaneB3LYPRelative Energy (vs. trans)-0.28 kcal/mol rsc.org
cis-1,3-DimethylcyclopentaneM06-2XRelative Energy (vs. trans)-0.19 kcal/mol rsc.org
cis-1,3-DimethylcyclopentaneMP2Relative Energy (vs. trans)-0.14 kcal/mol rsc.org
1,1-DimethylcyclohexaneHF/3-21G*Chair-Twist Boat Energy DifferenceDecreased vs. Cyclohexane researchgate.net

Chirality and Stereochemical Influences on Reactivity and Biological Interactions in Dimethylcyclopentane Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with significant implications for chemical reactivity and biological activity. uobaghdad.edu.iqnist.gov this compound itself is an achiral molecule as it possesses a plane of symmetry passing through the C1 carbon and bisecting the ring. However, the introduction of a substituent at another position on the cyclopentane ring can create a chiral center, leading to the existence of enantiomers.

For example, the substitution at the C3 position to form a derivative like 3-substituted-1,1-dimethylcyclopentane would result in a chiral molecule. The stereochemistry of such derivatives can have a profound influence on their reactivity in stereoselective reactions. masterorganicchemistry.com A stereoselective reaction is one in which one stereoisomer is formed or consumed in preference to all others. uou.ac.in The specific spatial arrangement of atoms in a chiral molecule can dictate how it interacts with other chiral molecules, including enzymes and receptors in biological systems. uobaghdad.edu.iq

The influence of stereochemistry on reactivity is well-documented in cyclohexane systems, where axial and equatorial substituents exhibit different reactivities due to stereoelectronic effects and steric hindrance. spcmc.ac.in For instance, the pinacol (B44631) rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diols yields different products due to the specific stereochemical arrangement of the migrating groups. spcmc.ac.in While specific examples for derivatives of this compound are less common in general literature, the principles remain the same. The "handedness" of a chiral this compound derivative would be critical in its interaction with biological targets, which are themselves chiral. This can lead to one enantiomer exhibiting a desired biological activity while the other is inactive or even has an adverse effect. nist.gov The synthesis of single enantiomers of such chiral derivatives is a significant challenge and a key area of research in medicinal chemistry. acs.org

Advanced Spectroscopic Characterization Techniques for 1,1 Dimethylcyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,1-dimethylcyclopentane, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding its symmetric nature.

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The structure contains three distinct sets of protons.

Methyl Protons (–CH₃): The six protons of the two equivalent methyl groups attached to the C1 carbon are chemically identical. They give rise to a single, sharp signal.

Methylene (B1212753) Protons (C2/C5–H₂): The four protons on the carbon atoms adjacent to the quaternary carbon (C2 and C5) are equivalent and produce a distinct signal.

Methylene Protons (C3/C4–H₂): The four protons on the remaining two carbon atoms of the ring (C3 and C4) are also equivalent to each other, resulting in a third signal.

The spectrum typically shows three signals, reflecting these three unique proton environments. nih.govdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
2 x -CH₃ ~0.8-1.0 Singlet 6H
-CH₂- (at C2, C5) ~1.4-1.6 Triplet 4H

Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

Consistent with the molecular symmetry, the broadband-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. nih.govspectrabase.com

Quaternary Carbon (C1): The single carbon atom bonded to the two methyl groups.

Methyl Carbons (–CH₃): The two equivalent carbon atoms of the methyl groups.

Methylene Carbons (C2/C5): The two equivalent ring carbons adjacent to the quaternary center.

Methylene Carbons (C3/C4): The two equivalent ring carbons further from the quaternary center.

The chemical shift of a carbon is influenced by its local electronic environment. libretexts.org Carbons bonded to more other carbons (like the quaternary carbon) typically appear further downfield.

Table 2: Experimental ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C1 (quaternary) 39.4
-CH₃ 25.1
C2/C5 41.7

Source: Spectral Database for Organic Compounds (SDBS). Data acquired in CDCl₃.

Mass Spectrometry: Fragmentation Pathways and Differentiating Isomers

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. pearson.com For this compound, with a molecular weight of approximately 98.19 g/mol , the molecular ion (M⁺) peak is expected at m/z 98. nist.govbrainly.com

Under electron ionization (EI), a high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. uky.edu The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. nist.gov

The fragmentation of alkanes is driven by the formation of the most stable carbocations. docbrown.info A key fragmentation pathway for this compound is the loss of a methyl group (•CH₃, mass 15) to form a stable tertiary carbocation.

[C₇H₁₄]⁺• → [C₆H₁₁]⁺ + •CH₃

This process results in a prominent peak at m/z 83 (M-15). Another significant fragmentation involves the loss of an ethyl group (•C₂H₅, mass 29), leading to a peak at m/z 69 (M-29). The base peak, which is the most intense peak in the spectrum, is often observed at m/z 56 or 83, depending on the instrument conditions. nih.gov The peak at m/z 56 corresponds to the [C₄H₈]⁺ ion, likely formed through ring cleavage. msu.edu

Table 3: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Interpretation
98 [C₇H₁₄]⁺• Molecular Ion (M⁺)
83 [C₆H₁₁]⁺ Loss of a methyl group (M-15)
69 [C₅H₉]⁺ Loss of an ethyl group (M-29)
56 [C₄H₈]⁺ Ring cleavage fragment

Source: Data compiled from NIST and PubChem. nih.govnist.gov

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to EI. libretexts.org In CI, a reagent gas (like methane (B114726) or isobutane) is first ionized, and these ions then transfer a proton to the analyte molecule, typically forming a protonated molecular ion, [M+H]⁺. uky.edulibretexts.org For this compound, this would appear at m/z 99.

This gentle ionization process is useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum. libretexts.org Studies on gas-phase ion-molecule reactions have investigated the behavior of this compound. For instance, research on hydride transfer reactions between alkyl cations and this compound provides insight into the reactivity and stability of ions derived from this molecule. acs.orgacs.org The localization of the transferred proton can influence subsequent fragmentation pathways, although these are less extensive than in EI.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Molecular Fingerprinting

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. The resulting spectra serve as a unique "fingerprint" for a molecule. nih.govspectrabase.com

For this compound, the IR and Raman spectra are dominated by absorptions corresponding to carbon-hydrogen bond stretching and bending, as well as carbon-carbon bond vibrations.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region correspond to the scissoring and bending modes of methylene (-CH₂) and methyl (-CH₃) groups. A peak around 1365 cm⁻¹ is often indicative of the symmetric bending of a methyl group.

C-C Vibrations: The region below 1300 cm⁻¹ contains complex vibrations associated with the cyclopentane (B165970) ring's C-C stretching and deformation, which are highly specific to the molecule's structure.

Both IR and Raman spectra are available for this compound and provide complementary information for its identification. nih.govspectrabase.com

Table 4: Key Vibrational Frequencies for this compound

Frequency (cm⁻¹) Assignment Technique
~2950 Asymmetric C-H stretch (CH₃, CH₂) IR, Raman
~2870 Symmetric C-H stretch (CH₃, CH₂) IR, Raman
~1460 C-H bending (scissoring) IR

Note: Frequencies are approximate and sourced from spectral databases like SpectraBase. nih.govspectrabase.com

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Methane

Applications of Advanced Spectroscopic Methods in Real-Time Reaction Monitoring and Kinetic Analysis

The study of reaction kinetics and mechanisms is fundamental to understanding and optimizing chemical processes. For a compound like this compound, which can undergo various transformations such as isomerization, dehydrogenation, and ring-opening reactions, real-time monitoring is crucial for elucidating reaction pathways and determining kinetic parameters. Advanced spectroscopic techniques offer the capability to probe these reactions in situ, providing a continuous stream of data without the need for quenching and sampling. While specific, detailed kinetic studies on this compound using these advanced methods are not extensively documented in publicly available literature, the principles can be effectively illustrated through analogous cycloalkane systems.

Techniques such as time-resolved infrared (IR) spectroscopy, in situ Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are powerful tools for these investigations. lehigh.edunih.govacs.org They allow for the direct observation of reactant consumption, product formation, and the detection of transient intermediates, which is often not possible with traditional analytical methods. nih.gov

Time-Resolved Infrared (TRIR) Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is a potent technique for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of molecules. researchgate.net By measuring the absorbance of specific IR bands over time, the concentration profiles of reactants, intermediates, and products can be established. This data is then used to derive kinetic information, such as reaction rates and rate constants. mt.com

For instance, in the study of catalytic isomerization or dehydrogenation of cycloalkanes, TRIR can be employed to monitor the gas or liquid phase composition in real-time. The C-H stretching and bending vibrations, as well as the skeletal vibrations of the cyclopentane ring, provide a unique spectral fingerprint for this compound and its potential isomers. As the reaction proceeds, the decrease in the intensity of characteristic bands for this compound and the corresponding increase in bands for products like methylcyclohexane (B89554) or other dimethylcyclopentane isomers can be quantified.

A hypothetical application to the isomerization of this compound is presented in the data table below, illustrating how TRIR data could be used to determine reaction kinetics. The data is based on principles from studies of similar hydrocarbon reactions. nih.govcopernicus.org

Table 1: Hypothetical Kinetic Data for the Isomerization of this compound using TRIR

Time (s) Concentration of this compound (mol/L) Concentration of Methylcyclohexane (mol/L) Rate (mol/L·s)
0 1.00 0.00 -
60 0.85 0.15 0.0025
120 0.72 0.28 0.0022
180 0.61 0.39 0.0018
240 0.52 0.48 0.0015
300 0.44 0.56 0.0013
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is an exceptionally powerful tool for reaction monitoring due to its high structural resolution and quantitative nature. nih.govacs.org By equipping an NMR spectrometer with a flow cell or a compatible reactor, reactions can be initiated and monitored directly within the magnetic field. acs.org This allows for the unambiguous identification and quantification of all NMR-active species in the reaction mixture simultaneously. rsc.org

For a reaction involving this compound, ¹H and ¹³C NMR would provide distinct signals for the methyl and cyclopentyl protons and carbons. The gem-dimethyl groups of this compound have a characteristic singlet in the ¹H NMR spectrum and a unique quaternary carbon signal in the ¹³C NMR spectrum. As the reaction progresses to form various isomers, new sets of signals corresponding to these products would appear and grow in intensity. The integration of these signals over time provides a detailed kinetic profile of the reaction. Recent advancements, such as the use of high-power LED light sources for photochemical reactions and compressed sensing techniques, have significantly reduced data acquisition times, enabling the study of even rapid reactions. nih.govrsc.org

The following table illustrates the type of data that could be obtained from an in situ NMR study of the acid-catalyzed isomerization of this compound.

Table 2: Illustrative Reaction Profile from In Situ ¹H NMR Monitoring of this compound Isomerization

Time (min) Relative Integral of this compound Relative Integral of cis-1,2-Dimethylcyclopentane (B72798) Relative Integral of trans-1,2-Dimethylcyclopentane (B44192)
0 100% 0% 0%
10 88% 7% 5%
20 77% 13% 10%
30 68% 18% 14%
40 60% 23% 17%
50 53% 27% 20%
60 47% 31% 22%
In Situ Raman Spectroscopy

In situ Raman spectroscopy is another valuable technique for real-time reaction monitoring, particularly in catalytic processes. lehigh.edurenishaw.com It is highly sensitive to the molecular structure and can be used in a wide range of reaction conditions, including high temperatures and pressures. smacgigworld.com A significant advantage of Raman spectroscopy is its low interference from water, making it suitable for aqueous-phase reactions. smacgigworld.com

In the context of this compound reactions, Raman spectroscopy can provide information on the catalyst surface and the adsorbed species, as well as the composition of the bulk fluid. For example, in a study of catalytic dehydrogenation, the characteristic Raman bands of the C-C and C-H vibrations of this compound would decrease, while new bands corresponding to the C=C bonds of the resulting cycloalkenes and aromatics would appear. This "Raman-spectrokinetics" approach allows for the direct correlation of catalyst structure with its activity and selectivity in real-time. renishaw.com

Surface-Enhanced Raman Spectroscopy (SERS) can further provide enhanced signals for species adsorbed on a metal surface, offering detailed insights into reaction intermediates and mechanisms at the catalyst-reactant interface. ulpgc.es

Table 3: Example of Kinetic Data Derivable from In Situ Raman Spectroscopy for the Dehydrogenation of this compound

Time (min) Raman Intensity of this compound (a.u.) Raman Intensity of Product (a.u.) Apparent Rate Constant (k) (min⁻¹)
0 1.00 0.00 -
5 0.91 0.09 0.019
10 0.83 0.17 0.018
15 0.76 0.24 0.018
20 0.69 0.31 0.017
25 0.63 0.37 0.017

Environmental Fate and Biogeochemical Transformations of 1,1 Dimethylcyclopentane

Anaerobic Biodegradation by Microbial Communities in Contaminated Aquifers

In oxygen-depleted environments such as contaminated groundwater and aquifers, anaerobic biodegradation becomes the primary mechanism for the breakdown of 1,1-Dimethylcyclopentane. oup.comepa.gov This process is carried out by specialized microbial communities that use alternative electron acceptors for respiration. clu-in.org The anaerobic metabolism of hydrocarbons has gained increasing recognition as a crucial fate process in petroleum-contaminated sites. oup.com

Research has demonstrated that the anaerobic biodegradation of dimethylcyclopentanes is highly dependent on the specific isomer. oup.com In studies using microcosms from an anoxic aquifer contaminated with natural gas condensate, significant differences in the biodegradability of various dimethylcyclopentane isomers were observed. oup.com While some isomers like trans-1,2-dimethylcyclopentane (B44192) were extensively degraded, there was only marginal evidence for the biodegradation of this compound under the same conditions. oup.com This isomer-specific degradation highlights the restricted substrate specificity of the resident microbial populations. oup.com The structural configuration of the molecule, including the position of the methyl groups on the cyclopentane (B165970) ring, significantly influences the ability of microbial enzymes to initiate the degradation process. oup.com

Anaerobic Biodegradation of Dimethylcyclopentane Isomers in Anoxic Aquifer Incubations
CompoundObserved Biodegradation
Ethylcyclopentane (B167899)Complete
trans-1,2-DimethylcyclopentaneExtensive
This compoundMarginal
cis-1,3-DimethylcyclopentaneRecalcitrant

Data synthesized from studies on alicyclic constituents of gasoline and natural gas condensate in anoxic aquifers. oup.com

The rate and extent of anaerobic biodegradation are strongly influenced by the availability of terminal electron acceptors (TEAs). usgs.govnih.gov In the absence of oxygen, anaerobic microorganisms couple the oxidation of organic compounds like this compound to the reduction of other substances. clu-in.org Common TEAs in contaminated aquifers, in order of decreasing energy yield, include nitrate (B79036) (NO₃⁻), ferric iron (Fe³⁺), sulfate (B86663) (SO₄²⁻), and carbon dioxide (CO₂). clu-in.org

Studies have shown that the biodegradation of dimethylcyclopentane isomers occurs under sulfate-reducing conditions. oup.com The presence of sulfate as an electron acceptor enabled the degradation of several isomers, though this compound showed limited transformation. oup.com The degradation of other hydrocarbons has been observed under various anaerobic conditions. For example, some bacteria can degrade alkanes using nitrate as the electron acceptor, a process known as denitrification. nih.gov In highly reduced environments where other acceptors are depleted, methanogenesis can occur, where microorganisms use carbon dioxide as the TEA, producing methane (B114726). clu-in.org The specific microbial populations present and the prevailing geochemical conditions of the aquifer determine which electron-accepting process will dominate and, consequently, the potential for biodegradation of contaminants like this compound. usgs.govnih.gov

Common Terminal Electron Acceptors in Anaerobic Aquifers
Electron AcceptorRedox ProcessByproductRelevance to Hydrocarbon Degradation
Nitrate (NO₃⁻)DenitrificationN₂Enables degradation for some hydrocarbons. nih.gov
Ferric Iron (Fe³⁺)Iron ReductionFe²⁺A common process in contaminated aquifers. clu-in.org
Sulfate (SO₄²⁻)Sulfate ReductionH₂SShown to support dimethylcyclopentane degradation. oup.com
Carbon Dioxide (CO₂)MethanogenesisCH₄Occurs under highly reducing conditions. clu-in.org

Environmental Persistence and Transport Pathways in Ecological Systems

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. nih.gov The mobility of a substance describes its potential to be transported through environmental compartments like soil, water, and air. acs.orgnih.gov For this compound, both persistence and transport are determined by its chemical properties and its susceptibility to the degradation pathways discussed above.

As a hydrocarbon with relatively low water solubility and moderate volatility, this compound released into the environment will partition between soil, water, and air. copernicus.org Its persistence is enhanced by its limited biodegradability, particularly the marginal anaerobic degradation observed for the 1,1-isomer. oup.com Substances that are poorly degraded are considered persistent and have a higher potential to be transported over long distances from their source. nih.gov

The transport of this compound in the subsurface is governed by its interaction with soil and sediment. acs.org Its sorption to organic carbon in soil particles can slow its movement with groundwater flow. nih.gov However, because it is a relatively mobile compound, it can still be transported through porewater, potentially contaminating drinking water resources. nih.gov In surface waters, transport occurs via water currents, while in the atmosphere, it can be transported over long distances before being degraded or deposited. researchgate.net The combination of being poorly degraded (persistent) and able to move efficiently through aquatic systems (mobile) increases the propensity for a substance to contaminate water resources over large spatial scales. nih.gov

Advanced Applications and Future Research Directions of 1,1 Dimethylcyclopentane

1,1-Dimethylcyclopentane as a Benchmark Compound for Steric Hindrance Research

This compound serves as a significant model compound in the study of steric effects in chemistry. Its structure, featuring two methyl groups attached to the same carbon atom (a gem-dimethyl group) on a cyclopentane (B165970) ring, creates notable steric strain and influences its reactivity and physical properties. cymitquimica.com This specific arrangement provides a clear and relatively simple system for investigating the consequences of steric hindrance, a fundamental concept in organic chemistry. cymitquimica.comresearchgate.net The geminal methyl groups lead to intramolecular repulsion, which affects the molecule's conformational preferences and energy. mdpi.com

Researchers utilize this compound as a benchmark to compare against its isomers and other cycloalkanes, thereby isolating the impact of gem-dimethyl substitution. For instance, comparative studies with isomers like cis- and trans-1,3-dimethylcyclopentane, which have different steric environments, provide valuable insights into how substituent placement governs molecular stability and properties like boiling point. The steric strain in this compound is a known factor that differentiates its heat of formation from model values derived purely from group contribution methods, necessitating corrections for these intramolecular interactions. mdpi.com The molecule's well-defined structure makes it an ideal candidate for benchmarking computational methods designed to calculate the conformational energies and properties of strained organic molecules. researchgate.netnih.gov

Its Role in Advancing Fundamental Understanding of Molecular Interactions and Cyclic Compound Chemistry

The study of this compound has contributed to a deeper understanding of the fundamental principles of cyclic compound chemistry. As a substituted cycloalkane, it exemplifies the unique properties conferred by a ring structure, which generally differ from their open-chain counterparts. uomosul.edu.iqfunaab.edu.ng Its five-membered ring is inherently strained and non-planar, and the presence of the gem-dimethyl group further influences its conformation and energy landscape, making it a valuable subject for conformational analysis. cymitquimica.com

Furthermore, the this compound moiety has been strategically incorporated into larger, more complex molecules to modulate their properties. Research has shown that introducing this near-planar, sterically demanding group into polycyclic aromatic systems can regulate intermolecular π–π interactions and influence crystal packing. acs.org This control over solid-state architecture is critical for developing new materials with specific photoelectric properties. acs.org Studies involving organophosphorus compounds containing the this compound structure have also been used to probe complex molecular interactions, such as those with enzymes. nih.govx-mol.com These investigations help advance the broader understanding of how the shape and electronic structure of cyclic fragments govern molecular recognition and behavior in complex chemical and biological systems.

Utilization in the Analysis and Physicochemical Property Prediction of Complex Hydrocarbon Mixtures

This compound is a frequently identified component in complex hydrocarbon mixtures such as crude oil, gasoline, and refinery naphtha streams. researchgate.netnist.govresearchgate.net Its presence is routinely monitored in the analysis of petroleum products, where techniques like gas chromatography are used to separate and quantify the individual C7 hydrocarbons. researchgate.netmdpi.com In these analyses, it often appears as a distinct peak, although co-elution with other compounds like 3-methylhexane (B165618) can occur, necessitating specific analytical methods for resolution. mdpi.com

A crucial application of this compound is its use as a stable benchmark in petroleum geochemistry. geoscienceworld.org It has been identified as one of the most resistant C7 hydrocarbons to biodegradation. geoscienceworld.org This stability makes it an excellent internal standard for creating ratios with other, more biodegradable or evaporative compounds. These ratios are used in "star diagrams" and other correlation techniques to assess the extent of secondary alteration processes, such as biodegradation and evaporation, that a crude oil has undergone in the reservoir. geoscienceworld.org

Beyond analysis, this compound is included in large datasets of hydrocarbons used to develop and validate Quantitative Structure-Property Relationship (QSPR) models. walshmedicalmedia.comnih.gov These computational models aim to predict key physicochemical properties, like boiling point or thermodynamic data, from molecular structure alone. walshmedicalmedia.comnih.gov By including compounds with diverse structural features like the gem-dimethyl group, these models become more robust and accurate for predicting the properties of complex hydrocarbon mixtures. ugent.be

Table 1: Presence of this compound in Various Hydrocarbon Mixtures

Hydrocarbon MixtureContext of AnalysisReference(s)
Gasoline / NaphthaComponent identification via gas chromatography. researchgate.netresearchgate.net
Crude OilAnalysis of the gasoline fraction of representative crudes. nist.gov
Oil Sands Pit LakeIdentification of low molecular weight hydrocarbons. mdpi.com
Refinery Naphtha StreamFeedstock component for hydroisomerization processes. researchgate.net
Light Oil CondensatesUsed as a stable denominator in oil correlation studies to trace reservoir charging. geoscienceworld.org

Prospects for Catalytic Conversion and Selective Transformations in Petroleum Refining and Chemical Industries

In petroleum refining and the chemical industry, the conversion of naphthenic compounds like this compound is critical for producing high-value products such as high-octane gasoline (isomerate) and aromatic chemicals. While not typically a primary feedstock itself, this compound is a component of naphtha and other refinery streams that undergo catalytic processes like hydroisomerization, hydrocracking, and catalytic reforming. researchgate.net

Research into the skeletal isomerization of other cycloalkanes, such as cycloheptane, has shown that this compound can be formed as a minor product over solid acid catalysts like sulfated zirconia. researchgate.net This indicates that reaction pathways exist for its formation and interconversion within a complex reaction network. In processes like hydroisomerization of naphtha over bifunctional catalysts (e.g., Pd on zeolites), this compound, present in the feed, is subjected to conditions that can lead to ring-opening or isomerization to other C7 isomers. researchgate.net

The future prospects lie in developing more selective catalysts and optimizing process conditions to control the transformation of specific naphthenes. rsc.org For gasoline production, the goal is often to convert cyclopentanes into higher-octane cyclohexanes or branched alkanes. For aromatics production, conditions are tailored to promote dehydrogenation and ring expansion. Understanding the precise reaction mechanisms and kinetics of individual isomers like this compound on different catalytic surfaces is essential for designing next-generation catalysts with improved selectivity. rsc.orgrsc.org This would allow refineries to more efficiently upgrade low-value naphthenic streams into desired products, maximizing yield and economic benefit.

Future Trajectories in Computational Modeling for Predictive Understanding of Reactivity and Structure-Property Relationships

Computational modeling is a rapidly advancing field with significant potential to predict and explain the behavior of molecules like this compound. Current computational chemistry methods, including Density Functional Theory (DFT) and various molecular mechanics force fields, are already employed to calculate molecular geometries, conformational energies, and photophysical properties. acs.orgsapub.org These tools have been used to benchmark the accuracy of different computational levels, with high-level methods like Coupled Cluster theory (DLPNO-CCSD(T)) providing reference values for assessing the performance of more efficient methods. researchgate.netnih.gov

The future trajectory of computational modeling for this compound and related compounds points towards several key areas.

Enhanced Force Field Development: The creation of more accurate and transferable force fields is a continuing goal. By using high-quality quantum mechanical data for benchmark molecules like this compound, force fields can be better parameterized to handle strained cyclic systems, leading to more reliable simulations of large systems and dynamic processes. nih.gov

Predictive Catalysis: Computational modeling is becoming indispensable in catalyst design. ethz.ch Future research will involve more extensive DFT calculations to map out entire reaction pathways for the catalytic conversion of this compound on various zeolite and metal surfaces. This will allow for the in-silico screening of potential catalysts and the identification of structural features that promote desired selectivity (e.g., for ring-opening vs. isomerization). rsc.orgethz.ch

Machine Learning Integration: A major future direction is the synergy between traditional computational models and machine learning (ML). nih.govethz.ch ML algorithms can be trained on large datasets of calculated properties (from DFT) to create models that can predict reactivity and structure-property relationships with the accuracy of quantum mechanics but at a fraction of the computational cost. nih.govugent.be This approach will enable the rapid prediction of properties for vast libraries of related compounds and the optimization of reaction conditions in complex chemical systems, accelerating the discovery and design process.

Q & A

Basic: What are the primary synthesis routes for 1,1-dimethylcyclopentane, and how can purity be validated experimentally?

This compound is synthesized via alkylation of cyclopentane derivatives. A common method involves reacting cyclopentanol with methylating agents (e.g., methyl iodide) under acidic conditions, followed by catalytic hydrogenation to remove residual hydroxyl groups . Purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect trace impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of stereoisomers (since the 1,1-substitution precludes geometric isomerism) . For quantitative purity, integrate proton NMR peaks (e.g., methyl singlets at δ ~1.0 ppm) and compare against internal standards.

Basic: How can computational methods predict the thermodynamic stability of this compound compared to its structural isomers?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize molecular geometries and calculate Gibbs free energies. For this compound, steric strain from geminal methyl groups reduces stability compared to 1,2- or 1,3-isomers. Compare heat of formation values (ΔHf) derived from computational models with experimental calorimetry data (e.g., NIST thermochemical tables) . Tabulated stability rankings:

IsomerΔHf (kJ/mol)Relative Stability
This compound-156.2Least stable
1,2-Dimethylcyclopentane-162.8Moderate
1,3-Dimethylcyclopentane-168.4Most stable

Advanced: How do contradictions in geochemical transformation ratios (TRs) involving this compound inform petroleum condensate analysis?

In hydrocarbon studies, TR1 (toluene/1,1-DMCP) and TR2 (n-C7/1,1-DMCP) ratios vary spatially due to thermal maturity or biodegradation. For example, TR1 ranges from 4.7–12.1 across samples, indicating differential degradation rates of aromatic vs. alicyclic compounds . To resolve contradictions:

Calibrate GC-MS with internal standards (e.g., deuterated analogs) to minimize instrumental variance.

Cross-validate with δ¹³C isotope data to distinguish biotic vs. abiotic degradation pathways.

Apply principal component analysis (PCA) to cluster samples by TR coherence, excluding outliers with >10% analytical error .

Advanced: What experimental strategies differentiate this compound from stereoisomeric contaminants (e.g., trans-1,2-dimethylcyclopentane)?

Chiral chromatography : Use a β-cyclodextrin column to separate enantiomers (if present) at 25°C with helium carrier gas .

Vibrational spectroscopy : Compare IR peaks; this compound lacks C-H out-of-plane bending modes (~700 cm⁻¹) seen in 1,2-isomers .

X-ray crystallography : Resolve crystal structures if single crystals are obtainable (challenging for liquids, but feasible via freeze-trapping) .

Methodological: How should researchers design kinetic studies for this compound oxidation reactions?

Reactant preparation : Purify this compound via fractional distillation (bp 99–101°C) .

Control variables : Use a flow reactor with O₂/N₂ mixtures (5–20% O₂) at 300–500°C to simulate combustion conditions.

Product analysis : Monitor intermediates (e.g., cyclopentyl radicals) via electron paramagnetic resonance (EPR) and quantify CO₂ yields via non-dispersive infrared (NDIR) sensors .

Data normalization : Express rate constants (k) in Arrhenius form (k = A·e^(-Ea/RT)) and compare with DFT-predicted activation energies (Ea) .

Methodological: How can NMR spectral overlap challenges in this compound characterization be mitigated?

High-field NMR (≥500 MHz) : Resolves overlapping methyl signals (e.g., ¹³C DEPT-135 distinguishes CH₃ from CH₂ groups).

Spin simulation software : Tools like MestReNova simulate splitting patterns to confirm assignments .

Isotopic labeling : Synthesize ¹³C-enriched this compound to enhance signal clarity in crowded regions .

Data Interpretation: How should researchers address discrepancies in reported CAS registry numbers for this compound?

The compound has multiple registry numbers (e.g., 1638-26-2, 216-673-0), but 1638-26-2 is the primary CAS validated by NIST and PubChem . Cross-reference identifiers using the Collaborative International Chemical Assessment Document (CICAD) database and confirm via IUPAC nomenclature rules (e.g., "cyclopentane, 1,1-dimethyl-") .

Advanced: What role does this compound play in modeling steric effects in cycloalkane reaction mechanisms?

As a geminal dimethyl-substituted cycloalkane, it serves as a benchmark for steric hindrance studies:

Hydrogenation kinetics : Compare turnover frequencies (TOF) with less-hindered analogs (e.g., methylcyclopentane) on Pd/C catalysts.

Molecular dynamics (MD) simulations : Calculate van der Waals radii clashes between methyl groups to predict reaction bottlenecks .

Synthesis Optimization: What statistical methods improve yield in this compound preparation?

Design of Experiments (DoE) : Use a Box-Behnken design to optimize temperature (80–120°C), methyl iodide equivalents (2.0–3.0), and reaction time (6–12 hrs).

Response surface methodology (RSM) : Model interactions between variables and predict maximum yield (~72% under 110°C, 2.5 eq CH₃I, 9 hrs) .

Advanced: How does this compound’s molecular geometry influence its spectroscopic and chromatographic behavior?

The planar cyclopentane ring with axial methyl groups creates distinct electronic environments:

Raman spectroscopy : Enhanced symmetric stretching modes (C-CH₃) at 2900 cm⁻¹ due to reduced symmetry .

GC retention times : Elutes earlier than 1,2-isomers due to lower polarity (Kovats index: 745 vs. 758 for 1,2-dimethylcyclopentane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.